CID-2745687 is a synthetic, small-molecule antagonist with high selectivity for the human ortholog of G protein-coupled receptor 35 (GPR35) [, , , , ]. GPR35 is a Class A GPCR with implications in various physiological processes, including pain, inflammation, hypertension, and heart failure []. Despite its classification as an "orphan" GPCR due to the limited understanding of its endogenous activators, research suggests a potential role in mediating Rho A and ROCK 1/2 signaling via selective coupling to Gα13 [].
Further research indicates that CID-2745687 disrupts the constitutive activity of GPR35, thereby attenuating the activity of the downstream signaling molecules YAP/TAZ in colorectal cancer cells []. This inhibitory effect on YAP/TAZ, key regulators of cell proliferation and anchorage-independent growth, suggests a potential mechanism for its anti-cancer properties [].
While specific synthetic routes for CID 2745687 have not been disclosed in the literature, similar compounds may utilize methodologies involving amine coupling or acylation reactions to achieve the desired molecular structure .
CID 2745687 has a defined molecular structure that contributes to its function as a GPR35 antagonist. The compound's chemical formula is CHNO, with a molecular weight of approximately 271.34 g/mol.
Molecular modeling studies suggest that CID 2745687 fits well into the GPR35 binding pocket, providing insights into its mechanism of action .
CID 2745687 primarily participates in biochemical reactions involving GPR35 signaling pathways. As an antagonist, it inhibits the receptor's activation by endogenous ligands such as kynurenic acid. This inhibition affects downstream signaling cascades, particularly those involving extracellular signal-regulated kinase (ERK) phosphorylation.
The mechanism of action for CID 2745687 involves its competitive antagonism at the GPR35 receptor. By binding to this receptor, CID 2745687 prevents the activation by natural ligands, thereby inhibiting downstream signaling pathways that promote cancer cell growth.
CID 2745687 exhibits several notable physical and chemical properties that influence its biological activity:
While specific quantitative data on these properties may not be fully available, they are critical for understanding how CID 2745687 can be effectively utilized in therapeutic applications.
CID 2745687 holds promise in various scientific applications, particularly in pharmacology and oncology:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4